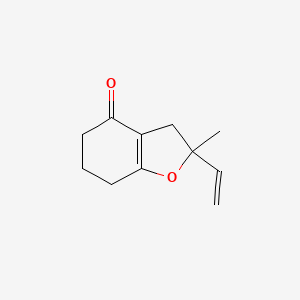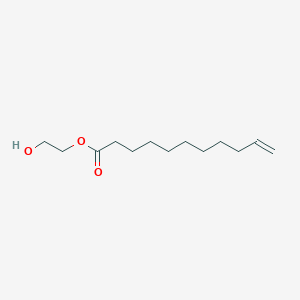
5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methyl group, an isopropyl group, and an iodoacetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with iodoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoacetate group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 5-Methyl-2-(propan-2-yl)cyclohexyl acetate or other substituted derivatives.
Oxidation: Formation of 5-Methyl-2-(propan-2-yl)cyclohexanone or 5-Methyl-2-(propan-2-yl)cyclohexanoic acid.
Reduction: Formation of 5-Methyl-2-(propan-2-yl)cyclohexanol.
Applications De Recherche Scientifique
5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the iodoacetate group into various molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate involves its interaction with specific molecular targets such as enzymes or receptors. The iodoacetate group can act as an alkylating agent, modifying the active sites of enzymes and altering their activity. This modification can lead to changes in metabolic pathways and cellular processes, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Similar structure but lacks the iodine atom, making it less reactive in substitution reactions.
5-Methyl-2-(propan-2-yl)cyclohexanol: The alcohol precursor used in the synthesis of the iodoacetate ester.
5-Methyl-2-(propan-2-yl)cyclohexanone: An oxidation product of the compound.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl iodoacetate is unique due to the presence of the iodoacetate group, which imparts distinct reactivity and potential biological activity. The iodine atom makes the compound more versatile in substitution reactions, allowing for the introduction of various functional groups. Additionally, the ester linkage provides opportunities for hydrolysis and further chemical modifications.
Propriétés
Numéro CAS |
106916-71-6 |
|---|---|
Formule moléculaire |
C12H21IO2 |
Poids moléculaire |
324.20 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) 2-iodoacetate |
InChI |
InChI=1S/C12H21IO2/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11H,4-7H2,1-3H3 |
Clé InChI |
DUWGEWXMZGKHSS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(C1)OC(=O)CI)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
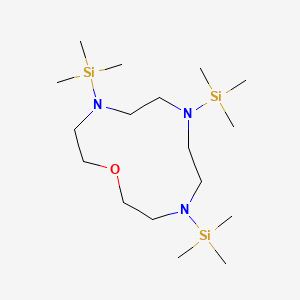
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

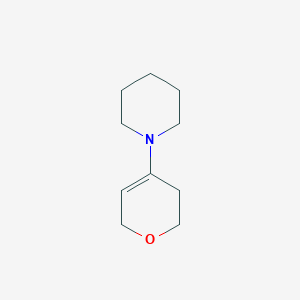
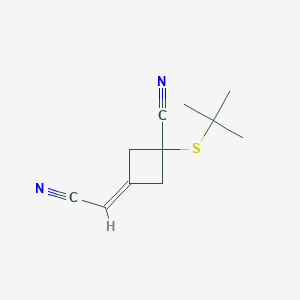
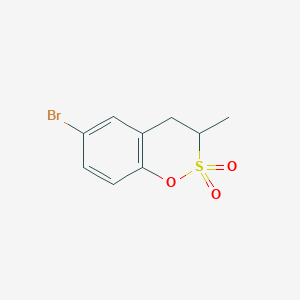
![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)
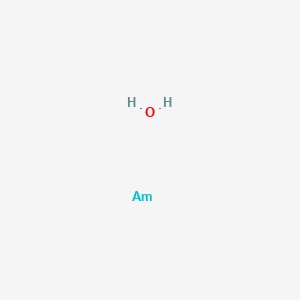
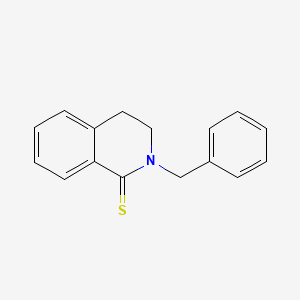
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
